molecular formula C22H21N3O3S B10984446 5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10984446
M. Wt: 407.5 g/mol
InChI Key: CZZYPLYNFDBGEM-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a heterocyclic compound featuring an indole core substituted with methoxy groups at positions 5 and 4. The indole moiety is linked via a carboxamide bridge to a 2-(4-phenyl-1,3-thiazol-2-yl)ethyl side chain. This structure combines pharmacophoric elements of indole (known for interactions with neurotransmitter receptors) and thiazole (associated with antimicrobial and anti-inflammatory activities).

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H21N3O3S/c1-27-19-11-15-10-17(24-16(15)12-20(19)28-2)22(26)23-9-8-21-25-18(13-29-21)14-6-4-3-5-7-14/h3-7,10-13,24H,8-9H2,1-2H3,(H,23,26)

InChI Key

CZZYPLYNFDBGEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The thiazole ring can enhance the compound’s binding affinity and specificity for certain targets . These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Key Structural Differences Synthetic Routes Reported Activities References
DS-30 : 4,7-Dimethoxy-N~2~-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide - Methoxy groups at positions 4 and 7 (vs. 5 and 6)
- 4-Methylthiazole substituent
- Multi-step coupling using carbodiimides
- Purified via flash chromatography
High binding affinity to glia maturation factor beta (GMFB); potential in diabetic osteoporosis
6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide - Methoxy at position 6 (vs. 5,6-dimethoxy)
- Indole-3-carboxamide linkage
- Microwave-assisted coupling of indole-3-carboxylic acid with thiazol-2-amine Antiproliferative activity against cancer cell lines (IC₅₀ values: 8–12 μM)
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate - Pyrrole core (vs. indole)
- Ethyl ester substituent
- Amination reaction of pyrrole dicarboxylate with 4-phenylthiazol-2-amine Local anesthetic activity (reduced nerve conduction velocity in vitro)

Thiazole-Substituted Derivatives

Compound Thiazole Modifications Key Findings References
5,6-Dimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-indole-2-carboxamide - Thiophene substituent at thiazole position 4 (vs. phenyl) Enhanced solubility in polar solvents; unconfirmed antiviral activity
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine - Hybrid thiazole-oxadiazole scaffold (vs. simple thiazole) Cytotoxic activity (IC₅₀: 15–30 μM against HeLa cells)

Biological Activity

5,6-Dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H23N3O3S
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 1574485-90-7

The structure features an indole core substituted with methoxy groups and a thiazole moiety, which are critical for its biological activity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole-containing compounds. The compound has shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : The compound may exert its anticancer effects by interacting with specific molecular targets involved in cell cycle regulation and apoptosis. It has been suggested that the presence of the thiazole ring enhances cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Reference
Human glioblastoma U25123.30
Human melanoma WM793<10
A431 (epidermoid carcinoma)<30

2. Anticonvulsant Activity

The compound's structural analogs have been evaluated for anticonvulsant properties, demonstrating efficacy in models of seizure activity:

  • Findings : Thiazole derivatives have been noted for their ability to modulate neurotransmitter systems, potentially reducing seizure frequency and severity.

3. Inhibition of Cyclooxygenase (COX)

Research indicates that thiazole derivatives can act as COX inhibitors, which play a significant role in inflammation and cancer progression:

  • Activity : The compound's ability to inhibit COX enzymes suggests a dual role in managing inflammation while also targeting tumor growth.

Case Study 1: Anticancer Efficacy

A study conducted on various thiazole derivatives, including the compound of interest, revealed significant anticancer activity against multiple cell lines. The results indicated that modifications to the thiazole ring and indole structure could enhance potency.

Case Study 2: Neuroprotective Effects

In vitro studies have suggested that the compound may offer neuroprotective benefits by modulating pathways involved in oxidative stress and inflammation. This could position it as a candidate for further exploration in treating neurodegenerative diseases.

Summary of Research Findings

The biological activity of 5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is characterized by:

  • Antitumor Effects : Effective against various cancer cell lines with low IC50 values.
  • Anticonvulsant Properties : Potentially reduces seizure activity through modulation of neurotransmitter systems.
  • Anti-inflammatory Activity : Acts as a COX inhibitor, contributing to its therapeutic profile.

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